N-cycloheptyl-N'-1-naphthylethanediamide
Description
N-Cycloheptyl-N'-1-naphthylethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a cycloheptyl group and a 1-naphthyl group. This structure confers unique steric and electronic properties due to the bulky cycloaliphatic and polyaromatic substituents.
Properties
IUPAC Name |
N-cycloheptyl-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(20-15-10-3-1-2-4-11-15)19(23)21-17-13-7-9-14-8-5-6-12-16(14)17/h5-9,12-13,15H,1-4,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRSCRWHWQVLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares N-cycloheptyl-N'-1-naphthylethanediamide with three analogous diamides and sulfonamides from the provided evidence, focusing on molecular properties, substituent effects, and applications.
Table 1: Comparative Overview of Key Compounds
Structural and Functional Differences
a) N,N'-Diacetyl-1,4-phenylenediamine ()
- Substituents : Two acetyl groups on a phenylenediamine core.
- Properties: Lower molecular weight (192.22 g/mol) and higher polarity due to acetyl groups, enhancing solubility in polar solvents like DMSO or ethanol.
- Contrast with Target Compound: The cycloheptyl and naphthyl groups in the target compound would significantly reduce polarity, favoring solubility in non-polar solvents (e.g., chloroform) .
b) Ranitidine Nitroacetamide ()
- Substituents: Nitro and furan groups linked to a dimethylamino moiety.
- Properties : Bioactive functionality (nitro groups often participate in redox reactions).
c) Bicyclic Sulfonamide ()
- Substituents : A rigid bicyclic terpene scaffold with a sulfonamide group.
- Properties : Chiral centers and steric hindrance influence its use in asymmetric synthesis.
- Contrast with Target Compound : The target compound lacks chiral centers but may exhibit steric effects from the cycloheptyl group, impacting binding affinity in ligand-receptor interactions .
Hypothetical Research Findings
Based on structural analogs:
Solubility : The naphthyl group’s aromaticity may enhance π-π stacking in solid-state structures, reducing solubility compared to phenylenediamine derivatives .
Thermal Stability : Cycloheptyl’s flexibility could lower melting points relative to rigid bicyclic systems (e.g., ) .
Bioactivity: Unlike ranitidine-related compounds, the target compound’s lack of nitro or amino groups may limit direct pharmacological activity but improve stability for long-term material applications .
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